molecular formula C19H16ClN5O2 B2884992 1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890944-56-6

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

货号: B2884992
CAS 编号: 890944-56-6
分子量: 381.82
InChI 键: NMJXVGLGCWJZMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective small-molecule inhibitor primarily recognized for its activity against Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle. Its core research value lies in its ability to potently inhibit CDK2 and CDK5, as demonstrated in studies investigating the cell cycle dynamics of cancer cells source . By targeting these kinases, this compound induces cell cycle arrest, particularly at the G1/S phase transition, making it a critical tool for probing cell cycle checkpoints and the mechanisms of uncontrolled proliferation in oncology research. Beyond its canonical CDK targets, this pyrazolopyrimidine scaffold exhibits a broader kinase inhibition profile. It has been identified as a potent inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), an enzyme implicated in neurodevelopmental processes and neurodegenerative diseases like Alzheimer's source . This dual applicability makes it a versatile chemical probe for dissecting signaling pathways in both cancer biology and neuroscience. Researchers utilize this compound to investigate the therapeutic potential of kinase inhibition in various disease models, study downstream signaling cascades, and validate novel drug targets, providing invaluable insights for preclinical drug discovery.

属性

IUPAC Name

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-26-14-6-7-16(17(9-14)27-2)24-18-15-10-23-25(19(15)22-11-21-18)13-5-3-4-12(20)8-13/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJXVGLGCWJZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies and findings.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that can include cyclization and substitution processes. For instance, one method described in the literature involves the condensation of appropriate aryl amines with pyrimidine derivatives under acidic conditions to yield the target compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. The compound has been shown to inhibit specific protein kinases involved in cancer progression. For example, a library of pyrazolo[3,4-d]pyrimidines demonstrated significant inhibition of eukaryotic protein kinases, leading to reduced tumor growth in vivo models. Notably, compound 1 from this library exhibited a 50% reduction in tumor volume by targeting Bcr-Abl T315I mutant kinase activity .

Antimicrobial Properties

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have been evaluated for their antimicrobial properties. The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli . Results indicated that it exhibited dose-dependent antibacterial activity, significantly inhibiting bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in treating bacterial infections, especially in immunocompromised patients such as those undergoing cancer therapy .

The mechanisms through which pyrazolo[3,4-d]pyrimidines exert their biological effects are multifaceted:

  • Kinase Inhibition : The primary mechanism involves the inhibition of specific kinases that play crucial roles in cell signaling pathways related to cancer cell proliferation and survival.
  • Antimicrobial Action : The antibacterial activity may be attributed to interference with bacterial DNA replication and cell wall synthesis, although further studies are needed to elucidate these pathways fully.

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidines:

  • Study on Anticancer Activity : A study published in 2020 evaluated a series of pyrazolo[3,4-d]pyrimidines against various cancer cell lines. Compound 1 showed significant cytotoxicity with an IC50 value of 26 µM against A549 lung cancer cells .
  • Antibacterial Evaluation : Another investigation into the antimicrobial properties revealed that certain derivatives could inhibit S. aureus growth effectively. Compounds were tested at varying concentrations (50 µg/mL to 200 µg/mL), demonstrating substantial growth inhibition at higher doses .

Data Tables

CompoundBiological ActivityIC50 Value (µM)Target
1Anticancer26A549
2Antibacterial-S. aureus
3Antimicrobial-E. coli

相似化合物的比较

Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Key Functional Groups
Target Compound 3-Chlorophenyl 2,4-Dimethoxyphenylamine -Cl, -OCH₃
1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo... 2-Chloro-2-phenylethyl 3-Chlorophenylamine + isopropylthio -Cl, -S-iPr
N-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl 3,4-Dimethoxyphenylamine -OCH₃
PP2 (3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 4-Chlorophenyl tert-Butyl -Cl, -C(CH₃)₃
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo...) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzylamine -Cl, -F

Key Observations :

  • Lipophilicity: The 3-chlorophenyl group in the target compound increases lipophilicity compared to phenyl or morpholinoethylthio substituents (e.g., 2e in ).
  • Solubility : The 2,4-dimethoxyphenylamine group improves aqueous solubility relative to tert-butyl (PP2) or fluorobenzyl (S29) substituents.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Name Melting Point (°C) LogP (Calculated) Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target Compound Not reported ~3.8* ~0.1* Not reported
PP2 202–203 4.2 <0.01 12 (rat liver microsomes)
S29 193–195 5.1 <0.05 8 (human hepatocytes)
2d (1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyraz... 169–171 4.9 0.07 25

*Estimated using ChemDraw (based on substituent contributions).

Key Findings :

  • The target compound’s calculated LogP (~3.8) suggests moderate blood-brain barrier penetration, comparable to 2d but lower than S27.
  • Dimethoxy groups may reduce metabolic clearance compared to PP2 and S29, which exhibit rapid hepatic degradation .

Key Insights :

  • The absence of a thioether group (e.g., -S-iPr in 2d) in the target compound may limit its kinase inhibition potency.
  • S29’s nanomolar cytotoxicity in neuroblastoma models highlights the importance of fluorobenzyl and chloroethyl substituents , which are absent in the target compound.

常见问题

Q. Key Optimization Factors :

  • Catalysts : Pd(OAc)₂/XPhos for coupling reactions (yield improvement from 45% to 72%) .
  • Temperature Control : Maintain 80–100°C during cyclization to minimize by-products .

How can researchers confirm the structural integrity and purity of this compound?

Basic Research Question
Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 408.1024) .
  • HPLC-PDA : Assess purity (>98% at 254 nm, C18 column, acetonitrile/water mobile phase) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns (e.g., dihedral angle between pyrazolo and phenyl rings: 12.5°) .

What initial biological screening assays are recommended for this compound?

Basic Research Question
Primary Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., CDK2, EGFR) using ADP-Glo™ assays (IC₅₀ values typically <1 µM for potent analogs) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ = 2.1 µM in HeLa cells) .

Q. Secondary Profiling :

  • Selectivity : Compare activity against non-target kinases (e.g., >10-fold selectivity for CDK2 over CDK1) .

How do substituent modifications influence the compound’s biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • 3-Chlorophenyl Group : Essential for kinase binding (removal reduces CDK2 inhibition by 90%) .
  • 2,4-Dimethoxyphenyl : Enhances solubility (logP reduction from 3.8 to 2.5) without compromising binding .

Q. Substituent Optimization Strategies :

  • Methoxy Positioning : 2,4-Dimethoxy improves metabolic stability (t₁/₂ in liver microsomes: 45 min vs. 12 min for 3,4-dimethoxy analogs) .

What mechanistic insights exist for this compound’s kinase inhibition?

Advanced Research Question
Binding Mode Analysis :

  • ATP-Competitive Inhibition : Confirmed via X-ray co-crystallography (hydrogen bonds with hinge-region residues Val96 and Lys89 of CDK2) .
  • Kinetic Studies : Slow off-rate (kₒff = 0.002 s⁻¹) suggests prolonged target engagement .

Q. Cellular Mechanism :

  • Cell Cycle Arrest : Induces G1-phase arrest in Jurkat cells at 1 µM (flow cytometry) .

How should researchers address discrepancies in reported biological activities?

Advanced Research Question
Case Study : Contradictory IC₅₀ values (0.8 µM vs. 5.2 µM for EGFR inhibition):

  • Experimental Variables :
    • ATP Concentration : Use fixed [ATP] (e.g., 10 µM) to standardize assays .
    • Cell Line Variability : Validate in isogenic lines (e.g., EGFR-mutant vs. wild-type H1975 cells) .

Q. Resolution Strategy :

  • Orthogonal Assays : Confirm activity via thermal shift assays (ΔTₘ = 4.5°C indicates strong binding) .

What strategies improve the pharmacokinetic profile of this compound?

Advanced Research Question
Optimization Approaches :

  • Solubility Enhancement : Co-solvent systems (e.g., 10% PEG-400 in PBS) increase aqueous solubility from 12 µg/mL to 1.2 mg/mL .
  • Metabolic Stability : Deuteration of methoxy groups reduces CYP3A4-mediated demethylation (t₁/₂ increase from 30 to 120 min) .

Q. In Vivo Validation :

  • Pharmacokinetic Parameters : Oral bioavailability = 34% in rats (AUC₀–24 = 4200 ng·h/mL) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。